4-(3-Fluorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorophenyl-substituted amine and a suitable cyclic precursor can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-Fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)pyrrolidin-3-amine: Similar structure but with the fluorine atom in a different position.
4-(3-Chlorophenyl)pyrrolidin-3-amine: Similar structure with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)pyrrolidin-3-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(3-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13FN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |
InChI Key |
BDSRFYPQRNNZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.